molecular formula C12H18O B092620 2-Cyclohexylidenecyclohexanone CAS No. 1011-12-7

2-Cyclohexylidenecyclohexanone

Cat. No.: B092620
CAS No.: 1011-12-7
M. Wt: 178.27 g/mol
InChI Key: TYDSIOSLHQWFOU-UHFFFAOYSA-N
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Description

2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula C₁₂H₁₈O. It is also known by other names such as bicyclohexyliden-2-one and dianon. This compound is characterized by the presence of a cyclohexylidene group attached to a cyclohexanone ring, making it a unique structure among ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylidenecyclohexanone can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of a catalyst such as titanium dioxide (TiO₂) supported on alumina (Al₂O₃). The reaction conditions include a temperature range of 393.15 K and an agitation rate of 300 r/min for 120 minutes .

Industrial Production Methods

In industrial settings, the self-condensation of cyclohexanone is carried out using similar catalysts and conditions. The process is optimized for high selectivity and yield, making it suitable for large-scale production. The use of acid-treated clay catalysts has also been explored for selective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenecyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexylidenecyclohexanone has several applications in scientific research:

Comparison with Similar Compounds

2-Cyclohexylidenecyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

2-cyclohexylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDSIOSLHQWFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCCC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862512
Record name Cyclohexanone, 2-cyclohexylidene-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-12-7, 35255-48-2
Record name 2-Cyclohexylidenecyclohexanone
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Record name Bicyclohexyliden-2-one
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Record name Cyclohexanone, cyclohexylidene-
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Record name Dianon
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Record name Cyclohexanone, 2-cyclohexylidene-
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Record name Cyclohexanone, 2-cyclohexylidene-
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Record name 2-cyclohexylidenecyclohexanone
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Record name BICYCLOHEXYLIDEN-2-ONE
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Synthesis routes and methods

Procedure details

Using the equipment from Example 15, 1500 ml cyclohexanone was charged to the flask with 100 g aluminum oxycarbonate. The flask was heated to an initial boiling point of 142 degrees C. Water evolved quickly and the temperature rose to 200 degrees C. in three hours. The fluid was decanted and distilled yielding unreacted cyclohexanone along with cyclohexylidene cyclohexanone and the higher condensation product C18H26O believed to be dicyclohexylidene cyclohexanone.
Quantity
1500 mL
Type
reactant
Reaction Step One
[Compound]
Name
aluminum oxycarbonate
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the common synthetic routes to obtain 2-cyclohexylidenecyclohexanone?

A: this compound is primarily synthesized through the self-condensation of cyclohexanone. This reaction can be facilitated using various catalysts, including solid superbases like Na/NaOH/γ-Al2O3 [] or acidic ion-exchange resins like Amberlyst 15 []. Notably, the reaction conditions, such as temperature, pressure, and catalyst concentration, significantly influence the yield and selectivity of the desired product.

Q2: What are the main byproducts formed during the synthesis of this compound via cyclohexanone self-condensation?

A2: The self-condensation of cyclohexanone can lead to the formation of several byproducts, including:

  • 2-(1-cyclohexenyl)cyclohexanone: This isomer is often produced alongside this compound. [, , ]
  • Trimers: At higher reaction temperatures, the formation of trimers becomes more significant, potentially impacting the yield of the desired dimer. []
  • Dodecahydrotriphenylene: This compound can become a major product under high pressure and temperature conditions. []

Q3: How does the presence of water affect the synthesis of this compound during cyclohexanone self-condensation?

A: Water, a byproduct of the condensation reaction, can negatively impact the reaction rate by adsorbing onto the catalyst surface and promoting the reverse reaction. [] Consequently, conducting the reaction under vacuum to remove water can improve the yield of this compound.

Q4: Are there alternative reactions where this compound appears as a product or a reagent?

A: Yes, this compound can be generated as a byproduct in reactions involving cyclohexanone derivatives. For instance, it has been identified in the wastewaters from the manufacturing processes of explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3, 5,7-tetrazocine) and RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). [] Furthermore, it can be a starting material in reactions like the 1,4-addition reaction with phenylmagnesium bromide, leading to the formation of 2-(1-phenylcyclohexyl) cyclohexanone. []

Q5: What is a notable structural feature of this compound, and how does it influence its reactivity?

A: this compound possesses an α, β-unsaturated ketone moiety. [] This structural feature makes it susceptible to nucleophilic attack at the β-carbon, as observed in its reaction with Grignard reagents.

Q6: Can this compound undergo oxidative cleavage?

A: Yes, this compound can undergo oxidative cleavage, leading to the formation of 6-(1-phenylcyclohexyl)-6-oxo-hexanoic acid when reacted with phenylmagnesium bromide. This oxidative cleavage is believed to occur through the formation of a peroxide intermediate during the Grignard reaction. []

Q7: What is the significance of this compound in organic synthesis?

A: this compound, along with its isomer 2-(1-cyclohexenyl)cyclohexanone, serves as a crucial intermediate in the synthesis of 2-phenylphenol (OPP), a high-demand industrial chemical. [] This highlights its potential value in large-scale industrial applications.

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